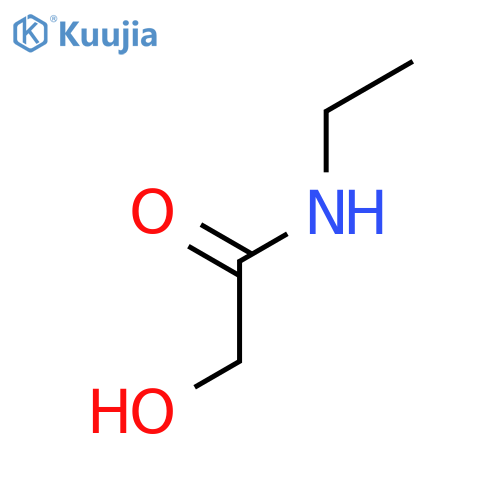Cas no 66223-75-4 (N-Ethyl-2-hydroxyacetamide)
N-Ethyl-2-hydroxyacetamide(N-エチル-2-ヒドロキシアセタミド)は、ヒドロキシル基とアミド基を有する有機化合物です。極性溶媒に高い溶解性を示し、化粧品や医薬品分野での保湿剤や溶媒としての利用が期待されます。分子構造中のヒドロキシル基は水素結合能を持ち、皮膚親和性や保湿効果に優れています。また、アミド基の存在により化学的安定性が高く、製剤設計において幅広い応用が可能です。合成経路の最適化により高純度品の製造が実現されており、研究用試薬としても有用です。

N-Ethyl-2-hydroxyacetamide structure
商品名:N-Ethyl-2-hydroxyacetamide
N-Ethyl-2-hydroxyacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-ethyl-2-hydroxy-
- N-ethyl-2-hydroxyacetaMide
- Lodoxamide Impurity 1
- LodoxamideImpurity1-d5
- EN300-221901
- AKOS009590245
- SB84687
- MFCD12137923
- 66223-75-4
- SCHEMBL499585
- Z431952024
- CS-0239967
- 828-846-3
- N-Ethyl-2-hydroxyacetamide
-
- MDL: MFCD12137923
- インチ: InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
- InChIKey: HWVOWKVXWMUGMS-UHFFFAOYSA-N
- ほほえんだ: CCNC(CO)=O
計算された属性
- せいみつぶんしりょう: 103.063328530g/mol
- どういたいしつりょう: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 62.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 296.6±23.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-Ethyl-2-hydroxyacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Ethyl-2-hydroxyacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A490021698-1g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 1g |
$518.34 | 2023-09-01 | |
| Enamine | EN300-221901-0.05g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 0.05g |
$89.0 | 2023-09-16 | |
| AN HUI ZE SHENG Technology Co., Ltd. | E678585-5mg |
N-Ethyl-2-hydroxyacetamide |
66223-75-4 | 5mg |
¥1140.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | E678585-100mg |
N-Ethyl-2-hydroxyacetamide |
66223-75-4 | 100mg |
¥3900.00 | 2023-09-15 | ||
| Enamine | EN300-221901-1.0g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 1.0g |
$384.0 | 2023-07-07 | |
| AN HUI ZE SHENG Technology Co., Ltd. | E678585-250mg |
N-Ethyl-2-hydroxyacetamide |
66223-75-4 | 250mg |
¥8100.00 | 2023-09-15 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y66975-100mg |
N-ethyl-2-hydroxyacetaMide |
66223-75-4 | ≥95% | 100mg |
¥900.00 | 2022-12-03 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y66975-250mg |
N-ethyl-2-hydroxyacetaMide |
66223-75-4 | ≥95% | 250mg |
¥1400.00 | 2022-12-03 | |
| Enamine | EN300-221901-10.0g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 10.0g |
$3113.0 | 2023-07-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y66975-250mg |
N-ethyl-2-hydroxyacetaMide |
66223-75-4 | ≥95% | 250mg |
¥1400.00 | 2023-09-15 |
N-Ethyl-2-hydroxyacetamide 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
66223-75-4 (N-Ethyl-2-hydroxyacetamide) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
